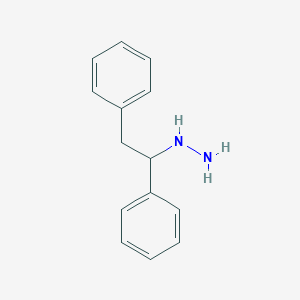![molecular formula C22H35N3O12 B15147509 N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid) is a compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is often used as a ligand in atom transfer radical polymerization (ATRP) and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine typically involves the reaction of N-methylpiperidin-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in ATRP, facilitating the controlled polymerization of monomers to form polymers with specific properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that target specific receptors or enzymes.
Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine exerts its effects depends on its application. In ATRP, it acts as a ligand that coordinates with metal catalysts, facilitating the transfer of radicals and controlling the polymerization process. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Tris(2-dimethylaminoethyl)amine: A similar compound used in ATRP and other chemical processes.
N,N-Dimethylethylenediamine: Another related compound with applications in synthetic chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine is unique due to its specific structure, which provides distinct reactivity and coordination properties. This makes it particularly useful in ATRP and other applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C22H35N3O12 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8) |
InChI Key |
FQUHWONAGAIWIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)
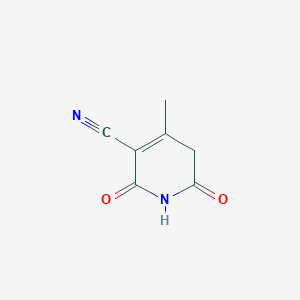
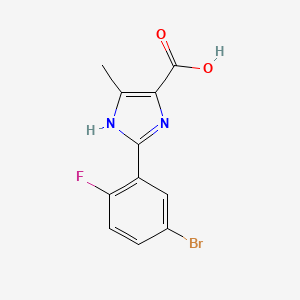
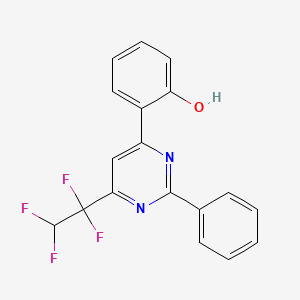
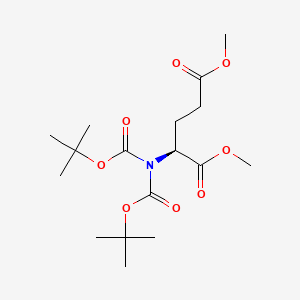
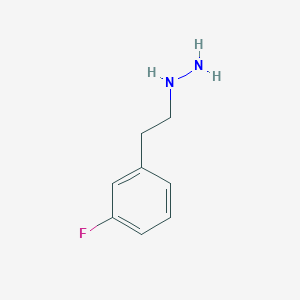
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
